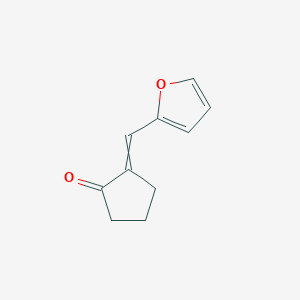

2-Furan-2-ylmethylene-cyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-(furan-2-ylmethylidene)cyclopentan-1-one |

InChI |

InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2 |

InChI Key |

PBWBXZYCANWCGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC=CO2)C(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Furan 2 Ylmethylene Cyclopentanone and Its Precursors

Optimized Condensation Strategies for 2-Furan-2-ylmethylene-cyclopentanone Scaffold Formation

The most prevalent method for synthesizing this compound is the Claisen-Schmidt or aldol (B89426) condensation between furfural (B47365) and cyclopentanone (B42830). nih.govresearchgate.net This reaction forms the core C10 scaffold, with potential for a second condensation to yield a C15 byproduct, 2,5-bis(2-furylmethylidene)cyclopentan-1-one. rsc.orgrsc.org

Base-catalyzed aldol condensation is a conventional and widely studied route. The reaction involves an enolizable ketone, cyclopentanone, and an aldehyde lacking α-hydrogens, furfural, in the presence of a base. researchgate.net Homogeneous alkali catalysts, such as sodium hydroxide (B78521) (NaOH), are frequently employed due to their strong basicity and ability to drive the reaction kinetics forward under relatively mild conditions. nih.govtue.nl For instance, using NaOH in an aqueous medium can facilitate the reaction, though catalyst basicity may be less critical under certain aqueous conditions and temperature ranges. tue.nl The reaction can also be conducted under solvent-free conditions, which is an attractive option for green chemistry principles. researchgate.netresearchgate.net

To overcome issues associated with homogeneous catalysts, such as separation and corrosion, significant research has been dedicated to developing heterogeneous solid base catalysts. researchgate.net These catalysts aim to improve selectivity and allow for easier product separation and catalyst recycling. researchgate.net A variety of solid catalysts have been investigated, including hydrotalcites, metal oxides, and supported bases. researchgate.netrsc.org

Among these, potassium fluoride (B91410) impregnated on alumina (B75360) (KF/γ-Al₂O₃) has demonstrated high efficiency. rsc.orgrsc.org Studies have shown that a 33% KF loading on γ-Al₂O₃ can achieve a molar yield of up to 95.4% for the C15 product, 2,5-bis(2-furylmethylidene)cyclopentan-1-one (F₂C), at 60°C (333 K) within 2 hours. rsc.orgrsc.org The performance of this catalyst is comparable to that of homogeneous NaOH. rsc.org Other solid bases like CaO and Mg-Al hydrotalcite have also been successfully used. researchgate.netiitm.ac.in Acidic catalysts, including solid acid resins like Nafion and Amberlyst, have also been explored, yielding both the C10 (FCp) and C15 (F₂Cp) products under solvent-free conditions. researchgate.netresearchgate.netrsc.org

Interactive Table: Performance of Various Catalyst Systems in the Aldol Condensation of Furfural and Cyclopentanone

| Catalyst | Reactant Ratio (Furfural:Cyclopentanone) | Solvent | Temperature (°C) | Time (h) | Product(s) & Yield (%) | Reference(s) |

| KF/γ-Al₂O₃ (33 wt%) | 1:2 | Ethanol | 60 | 2 | F₂C (95.4%) | rsc.orgrsc.org |

| Nafion | 1:3 | Solvent-free | 60 | 6 | FCp (~37%), F₂Cp (~24%) | researchgate.netresearchgate.net |

| CaO | 1:3 | Solvent-free | 160 | 5 | ≥80 mol% conversion of cyclopentanone | iitm.ac.in |

| Mg-Al Hydrotalcite | Not Specified | Not Specified | 60 | 2 | Not Specified (Screened as effective) | researchgate.net |

| NaOH | Not Specified | Water | 160 | Not Specified | Effective for condensation | tue.nl |

FCp: 2-(2-furylmethylidene)cyclopentanone; F₂C: 2,5-bis(2-furylmethylidene)cyclopentan-1-one

The base-catalyzed aldol condensation of furfural and cyclopentanone proceeds through a well-understood mechanism. rsc.orguwindsor.ca The process is initiated by the abstraction of an α-proton from the cyclopentanone molecule by a strong base site on the catalyst, forming a carbanion (enolate). rsc.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the furfural molecule. rsc.org This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct. rsc.orgresearchgate.net Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, this compound. uwindsor.ca If the reaction conditions are favorable and excess furfural is present, a second α-proton on the opposite side of the cyclopentanone ring can be abstracted, leading to a second condensation event to form the C15 product, 2,5-bis(2-furylmethylidene)cyclopentan-1-one. researchgate.net

Alternative and Emerging Synthetic Pathways to this compound

While aldol condensation is the primary route, researchers are exploring alternative methods to synthesize α,β-unsaturated carbonyl compounds, which could potentially be applied to this compound.

Carbonylation reactions represent a powerful and atom-efficient strategy for synthesizing α,β-unsaturated carbonyl compounds, including ketones, aldehydes, and esters. researchgate.netrsc.orgrsc.org These methods involve the introduction of a carbonyl group (CO) into an organic substrate. researchgate.net For instance, the carbonylation of alkynes is an attractive method for producing α,β-unsaturated carbonyls due to its high atom economy. rsc.org Transition-metal-catalyzed carbonylative cross-coupling reactions have also emerged as an efficient one-step method for ketone synthesis. researchgate.net While specific examples detailing the synthesis of this compound via carbonylation are not prominent in the literature, the general methodologies offer a potential alternative pathway. For example, a conceivable route could involve the carbonylation of a suitable furan-containing alkyne or a carbonylative coupling between a furan (B31954) derivative and a cyclopentene-derived precursor. researchgate.netrsc.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com Strategies such as the Suzuki-Miyaura coupling have been effectively used to synthesize furan-containing biaryl compounds and functionalized macrocycles. nih.govnih.govnih.gov A potential pathway to this compound could involve the cross-coupling of a cyclopentenyl-organometallic reagent (e.g., a boronic acid or ester) with a 2-halofuran derivative in the presence of a palladium catalyst.

Furthermore, palladium-catalyzed C-H activation and functionalization offer a more direct approach, avoiding the pre-functionalization of starting materials. rsc.orgnih.gov Research has shown the successful palladium-catalyzed α- and β-arylation of furan rings in furan-2-yl-methanones. rsc.org Another relevant palladium-catalyzed reaction is the Tsuji-Trost reaction, which has been applied to benzofuran-2-ylmethyl acetates to react with various nucleophiles. unicatt.it These advanced catalytic methods provide a versatile toolbox that could be adapted for the targeted synthesis of this compound by forming the crucial bond between the furan and cyclopentanone moieties.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a derivative of the biomass-derived platform chemical furfural, is a prime candidate for the application of green chemistry principles. The traditional Claisen-Schmidt condensation reaction often relies on homogeneous catalysts and volatile organic solvents, which present environmental and separation challenges. Modern approaches focus on overcoming these limitations through innovative solvent choices and catalytic systems.

A significant advancement in the green synthesis of this compound is the move towards solvent-free conditions or the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of cyclopentanone, a key precursor, from furfural has been successfully demonstrated in aqueous media. nih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net This hydrogenative ring rearrangement of furfural to cyclopentanone in an aqueous medium highlights the potential for water-based synthesis of its derivatives. nih.gov The reaction is often a tandem process involving hydrogenation and rearrangement, where water can play a crucial role in the reaction mechanism, such as in the Piancatelli rearrangement. nih.govresearchgate.net

Solvent-free synthesis offers another avenue for greening the production of this compound. Microwave-assisted solvent-free synthesis has been reported as an efficient method for similar compounds, often leading to higher yields and shorter reaction times. researchgate.net The Claisen-Schmidt condensation of aldehydes and ketones, the core reaction for producing this compound, has been effectively carried out under solvent-free conditions using solid catalysts. mdpi.com This approach not only eliminates the need for solvents but also simplifies product purification.

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound and its precursors, significant progress has been made in replacing traditional homogeneous catalysts with heterogeneous solid catalysts. These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and operational costs.

Solid super base catalysts, such as alumina-supported calcium oxide (Al₂O₃/CaO), have proven to be highly effective and selective for the Claisen-Schmidt condensation of furfural with ketones like acetophenone. rsc.org These catalysts are robust and can be reused multiple times without a significant loss in activity, making them economically and environmentally attractive. rsc.org Mixed oxides derived from layered double hydroxides (LDHs) have also been employed as catalysts for solvent-free Claisen-Schmidt condensations, demonstrating high conversion rates. mdpi.com

For the synthesis of the cyclopentanone precursor from furfural, a variety of recyclable heterogeneous catalysts have been explored. These include metal nanoparticles supported on materials like activated carbon, titania, and zirconia. nih.govresearchgate.net For instance, gold nanoparticles on a titania support have shown excellent yield and reusability for up to five cycles in the aqueous-phase conversion of furfural to cyclopentanone. nih.gov Similarly, copper-based catalysts and bimetallic systems like Pd-Cu have been developed for this transformation, with a focus on catalyst stability and recyclability. nih.govrsc.org The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), also presents a viable route for the aldol condensation of cyclopentanone and furfural. rsc.org

The following table summarizes various catalytic systems employed in the synthesis of this compound and its precursors under green conditions.

| Catalyst | Reactants | Solvent | Key Findings |

| 15% w/w Al₂O₃/CaO | Furfural, Acetophenone | Not specified | 100% selective towards the condensation product; catalyst is robust and reusable. rsc.org |

| CoMgAlO, CuMgAlO | Cyclohexanol, Benzaldehyde | Solvent-free | High conversion rates (up to 97% for CoMgAlO); demonstrates feasibility of solvent-free Claisen-Schmidt condensation. mdpi.com |

| Microwave Irradiation | Not specified | Solvent-free | High yields (82%) have been achieved in similar syntheses. researchgate.net |

| TBD | Cyclopentanone, Furfural | Methanol | A typical method for the preparation of 2,5-bis(furan-2-ylmethylene)cyclopentan-1-one. rsc.org |

| Au/TiO₂-A | Furfural | Water | 99% yield of cyclopentanone; catalyst reusable for five cycles. nih.gov |

| 5% Pd-10% Cu/C | Furfural | Not specified | 92.1% yield of cyclopentanone. nih.gov |

| Cu-Ni-Al Hydrotalcite | Furfural | Water | 95.8% yield of cyclopentanone. nih.gov |

| Ru/C and Al₁₁.₆PO₂₃.₇ | Furfural | Water | Good yield (84%) of cyclopentanone. nih.govrsc.org |

Reactivity and Chemical Transformations of 2 Furan 2 Ylmethylene Cyclopentanone

Reactivity of the α,β-Unsaturated Carbonyl System

The exocyclic double bond conjugated with the carbonyl group of the cyclopentanone (B42830) ring forms an α,β-unsaturated system. This conjugation results in the delocalization of π-electrons, which activates the β-carbon for nucleophilic attack in what is known as a conjugate or 1,4-addition. libretexts.org The electrophilic character of the carbonyl carbon is relayed to the β-carbon of the double bond. libretexts.org

The most prominent reaction of the α,β-unsaturated system in 2-furan-2-ylmethylene-cyclopentanone is the conjugate addition, often referred to as the Michael reaction when the nucleophile is a stabilized enolate. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the exocyclic double bond. This type of addition is favored by weaker, "soft" nucleophiles. libretexts.org

The general mechanism involves three key steps:

Nucleophilic attack: The nucleophile attacks the electrophilic β-carbon.

Proton transfer: The resulting enolate is protonated.

Tautomerization: The enol form tautomerizes to the more stable keto form. libretexts.org

A variety of nucleophiles can participate in conjugate additions to α,β-unsaturated carbonyls. libretexts.orglibretexts.org These reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds. The Michael reaction, specifically, is a powerful tool for constructing more complex molecular architectures from simpler precursors. libretexts.org

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions Click on the column headers to sort the data.

| Nucleophile Type | Specific Example | Expected Product Type |

| Organometallics | Gilman Reagents (e.g., Lithium dimethylcuprate) | β-Alkylated cyclopentanone |

| Enolates (Michael Donors) | Malonic esters, β-keto esters | 1,5-Dicarbonyl compound |

| Heteroatoms | Thiols, Amines, Alcohols | β-Thio, β-amino, or β-alkoxy cyclopentanone derivative |

| Cyanide | Sodium or potassium cyanide | β-Cyano cyclopentanone derivative |

This table is illustrative of general reactivity for α,β-unsaturated systems and is based on principles outlined in sources libretexts.org and libretexts.org.

Additions to the exocyclic double bond of this compound can lead to the formation of new stereocenters at both the α- and β-carbons of the original double bond. libretexts.org The regioselectivity of the addition (1,2-addition to the carbonyl vs. 1,4-conjugate addition) is primarily determined by the nature of the nucleophile. Hard nucleophiles, such as Grignard or organolithium reagents, tend to favor direct 1,2-addition to the carbonyl group, while softer nucleophiles, like Gilman reagents or enolates, preferentially undergo 1,4-conjugate addition. libretexts.org

The stereochemical outcome of the conjugate addition is influenced by the direction of the nucleophile's approach to the planar face of the double bond. chemistrysteps.comyoutube.com For cyclic systems like cyclopentanone, the existing ring conformation can create a steric bias, favoring attack from the less hindered face. researchgate.net In the case of Michael additions, the reaction can create two new stereocenters, potentially leading to a mixture of diastereomers. libretexts.org The stereochemistry can be controlled by using chiral auxiliaries or catalysts to direct the approach of the nucleophile, enabling asymmetric synthesis.

Reactions of the Cyclopentanone Ring Moiety

The cyclopentanone portion of the molecule contains two primary sites for reaction: the carbonyl group and the α-carbons.

The carbonyl group can undergo typical ketone reactions. Reduction of the carbonyl group to a secondary alcohol is a common transformation. This can be achieved using various reducing agents. For instance, catalytic hydrogenation can reduce both the exocyclic double bond and the carbonyl group. The conversion of furfural-derived compounds to cyclopentanone derivatives often involves hydrogenation steps. nih.gov Selective reduction of the carbonyl group without affecting the double bond or the furan (B31954) ring requires milder, more specific reagents.

Conversely, while oxidation of the ketone itself is not typical without cleaving the ring, reactions involving the adjacent α-position are common.

The α-carbons of the cyclopentanone ring (at the C5 position) bear acidic protons that can be removed by a base to form an enolate ion. wikipedia.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles in α-substitution reactions. wikipedia.org

This strategy allows for the introduction of functional groups at the position adjacent to the carbonyl group. A common example is the alkylation of enolates, which forms a new carbon-carbon bond. libretexts.org The reaction is typically carried out by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkyl halide. chegg.comchegg.com

Table 2: Alpha-Substitution Reactions of the Cyclopentanone Moiety Click on the column headers to sort the data.

| Reaction Type | Reagents | Intermediate | Product Type |

| Alkylation | 1. LDA, THF, -78°C; 2. Alkyl Halide (R-X) | Enolate | α-Alkylated derivative |

| Halogenation | Br₂, Acetic Acid | Enol | α-Bromo derivative |

This table illustrates general α-substitution reactions applicable to ketone systems based on principles from sources wikipedia.org, chegg.com, and libretexts.org.

Reactivity of the Furan Ring

The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and other characteristic reactions of furans. numberanalytics.comwikipedia.org However, its aromaticity is modest compared to benzene, and it can also behave as a diene in cycloaddition reactions. wikipedia.orgnumberanalytics.com

Key reactions involving the furan ring include:

Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (the other α-position relative to the ring oxygen). numberanalytics.comscribd.com

Hydrogenation: The furan ring can be hydrogenated to yield dihydrofuran and ultimately tetrahydrofuran (B95107) derivatives. wikipedia.org

Oxidative Ring Opening: The furan ring is sensitive to oxidation. Metabolic studies on furan-containing compounds show that cytochrome P450-catalyzed oxidation can lead to the formation of reactive electrophilic intermediates like cis-enediones. nih.gov This reactivity highlights the potential for the furan ring to be opened under specific oxidative conditions.

Ring Rearrangement: Under certain conditions, such as in the presence of acid and under hydrogenation, the furan ring can undergo rearrangement. For example, the conversion of furfural (B47365) (a related compound) to cyclopentanone involves a key acid-catalyzed ring rearrangement step, known as the Piancatelli rearrangement. nih.govresearchgate.net This type of transformation involves the opening of the furan ring followed by recyclization to form the five-membered carbocyclic ring.

Electrophilic Aromatic Substitution and Halogenation on the Furan Moiety

The furan ring within this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com In general, EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile, proceeding through a cationic intermediate known as a sigma complex or benzenium ion equivalent. libretexts.org The stability of the aromatic ring is restored by the loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.org

The furan ring is considered activated towards electrophiles compared to benzene. The oxygen heteroatom can donate lone-pair electron density to the ring, stabilizing the cationic intermediate. Substitution on an unsubstituted furan ring typically occurs at the C2 (α) position due to the superior stabilization of the carbocation intermediate. However, in this compound, the C2 position is already substituted. The directing effect of the existing substituent must, therefore, be considered. The 2-ylmethylene-cyclopentanone group is an electron-withdrawing group due to the conjugation of the double bond with the carbonyl. This deactivating effect reduces the reactivity of the furan ring towards electrophiles compared to furan itself. The deactivating nature of the substituent directs incoming electrophiles primarily to the C5 position, which is furthest from the deactivating group and is also an alpha position relative to the ring oxygen. A secondary site for substitution would be the C4 position.

Common electrophilic aromatic substitution reactions applicable to furan derivatives include halogenation, nitration, and sulfonation. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Halogenation: The reaction with halogens like chlorine (Cl₂) or bromine (Br₂) can proceed, often without a Lewis acid catalyst which is typically required for less reactive aromatics like benzene. masterorganicchemistry.com The reaction would be expected to yield 5-halo-2-furan-2-ylmethylene-cyclopentanone.

Nitration: The introduction of a nitro group (–NO₂) is usually achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. fiveable.memasterorganicchemistry.com Milder conditions, such as using acetyl nitrate, are often preferred for sensitive substrates like furans to prevent ring degradation.

Sulfonation: Sulfonation involves introducing a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). masterorganicchemistry.com This reaction is typically reversible. masterorganicchemistry.com

While these are the predicted outcomes based on general principles of electrophilic aromatic substitution on furan rings, specific experimental studies detailing these transformations on this compound are not widely documented in the provided literature.

Ring-Opening and Rearrangement Reactions Leading to Cyclopentanone Derivatives (e.g., Piancatelli-type rearrangements)

The furan moiety in this compound is susceptible to acid-catalyzed ring-opening and rearrangement reactions, a transformation that is characteristic of many furfural-derived compounds. These reactions are pivotal in the conversion of biomass-derived furans into valuable carbocyclic compounds like cyclopentanone and its derivatives. mdpi.commdpi.com

A prominent example of such a rearrangement is the Piancatelli rearrangement, which traditionally converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives in an acid-catalyzed process. wikipedia.orgnih.gov The mechanism involves protonation of the carbinol, loss of water to form a stabilized carbocation, and a subsequent 4π-electrocyclization. wikipedia.org Although this compound is not a furylcarbinol, the underlying principle of furan ring transformation is relevant. The conversion of furfural (the precursor to the title compound) to cyclopentanone often proceeds through a furfuryl alcohol intermediate, which then undergoes a rearrangement reminiscent of the Piancatelli reaction. mdpi.comresearchgate.netmdpi.com

Under aqueous acidic or specific catalytic conditions, the furan ring of a furfural derivative can be opened to form a 1,4-dicarbonyl or related intermediate, which then undergoes an intramolecular cyclization (such as an aldol (B89426) reaction) to form a five-membered ring. researchgate.netoup.com For instance, the conversion of furfural to cyclopentanone is often achieved using metal-acid bifunctional catalysts. mdpi.comresearchgate.net The process typically involves:

Hydrogenation of the aldehyde group of furfural to form furfuryl alcohol.

Acid-catalyzed rearrangement of the furfuryl alcohol to a 4-hydroxy-2-cyclopentenone (B1226963) intermediate. cjcatal.comtue.nl

Subsequent hydrogenation and dehydration steps to yield cyclopentanone. researchgate.net

The specific reaction pathway and product distribution are highly dependent on the catalyst and reaction conditions, such as temperature, pressure, and pH. mdpi.comcjcatal.com For example, under alkaline conditions, the intermediate 4-hydroxy-2-cyclopentenone can be prone to polymerization, reducing the yield of the desired cyclopentanone product. cjcatal.com

| Catalyst | Reaction Conditions | Furfural Conversion (%) | Cyclopentanone Selectivity/Yield (%) | Reference |

|---|---|---|---|---|

| Pd/UiO-66-NO₂ | 140°C, 1.0 MPa H₂, 2 h | 98.9 | 96.6 (Selectivity) | mdpi.com |

| CuNi/Al-MCM-41 | 160°C, 2.0 MPa H₂, 5 h, water | 99.0 | 97.7 (Selectivity) | cjcatal.com |

| Pt/C | 160–175°C, 80 bar H₂, water | High | High selectivity reported | mdpi.com |

| Cu/ZnO/Al₂O₃ | 200°C, 60 bar H₂, 0.5 h, t-BuOH/water | Not specified | 47 (Yield) | mdpi.com |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. This compound possesses two key structural motifs that can participate in such reactions: the furan ring, which can act as a diene, and the α,β-unsaturated ketone system, which can act as a dienophile.

Diels-Alder Type Reactions and Hetero-Diels-Alder Reactions

The furan ring is a classic diene for the [4+2] Diels-Alder reaction, a process that forms a six-membered ring through the reaction of a conjugated diene with a dienophile. mdpi.comnih.gov The furan moiety in this compound can react with various dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, to form oxa-bridged bicyclic adducts. mdpi.com

Key features of Diels-Alder reactions involving furan derivatives include:

Reversibility: The reaction is often reversible, and the adduct can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting materials. mdpi.com

Stereoselectivity: The reaction typically proceeds with exo selectivity, particularly under conditions of thermodynamic control (higher temperatures), although endo isomers can sometimes be formed under kinetic control (lower temperatures). mdpi.com

Regioselectivity: In reactions with unsymmetrical dienophiles, the regiochemistry is governed by the electronic properties of both the diene and dienophile. mdpi.comnih.gov

| Furan Derivative (Diene) | Dienophile | Conditions | Product Selectivity | Reference |

|---|---|---|---|---|

| 2-Methylfuran | Maleic anhydride | Room Temperature | Exo | mdpi.com |

| 2-Methylfuran | N-Phenylmaleimide | >60°C | Exo | mdpi.com |

| β-fluoro-β-nitrostyrenes (as dienophile) | 1,3-Cyclopentadiene | o-xylene, 110°C | Mixture of exo/endo | beilstein-journals.org |

Hetero-Diels-Alder (HDA) reactions are a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. mdpi.comyoutube.com The α,β-unsaturated ketone functionality within this compound could potentially act as a heterodienophile, reacting with an electron-rich diene. More commonly, the furan ring itself can react with heterodienophiles, such as imines or nitroso compounds, to form heterocyclic products. youtube.com The regioselectivity and mechanism (concerted or stepwise) of these reactions are influenced by the specific reactants and conditions. mdpi.comnih.gov

Photochemical Transformations and [2+2] Cycloadditions

The this compound molecule contains an α,β-unsaturated ketone chromophore, which is known to be photochemically active. Upon absorption of ultraviolet (UV) light, this system can undergo a variety of transformations, most notably [2+2] cycloadditions.

A [2+2] cycloaddition is a photochemical reaction that joins two unsaturated molecules to form a four-membered cyclobutane (B1203170) ring. The exocyclic double bond of this compound can react with another alkene molecule (intermolecularly) or potentially with the furan double bond (intramolecularly) upon irradiation. This reaction typically proceeds through the excitation of the enone to a triplet state, which then reacts with the ground state alkene.

Furthermore, the conjugated system is susceptible to photochemical E/Z (cis/trans) isomerization around the exocyclic double bond. Irradiation can lead to a photostationary state, which is a mixture of the (2Z)- and (2E)-isomers. The exact ratio depends on the wavelength of light used and the molar absorptivities of the two isomers.

While the general principles of photochemistry suggest these reactions are feasible, specific studies detailing the photochemical behavior of this compound are not prevalent in the provided search results.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Furan 2 Ylmethylene Cyclopentanone and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of 2-furan-2-ylmethylene-cyclopentanone and its analogs.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbons. In this compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the furan (B31954) ring, the cyclopentanone (B42830) ring, and the exocyclic methylene (B1212753) group. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the furan and cyclopentanone rings. For instance, in furan derivatives, the carbon atoms typically resonate at specific chemical shifts that can be used for identification. acs.orgresearchgate.net

Two-dimensional (2D) NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. For this compound, COSY would show correlations between the protons on the cyclopentanone ring and between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). This technique is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule. For example, in this compound, HMBC would show correlations between the carbonyl carbon and nearby protons, as well as between the furan ring protons and the carbons of the cyclopentanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is essential for establishing the stereochemistry and conformation of the molecule, such as the E or Z configuration of the exocyclic double bond.

A representative, though not exhaustive, table of expected NMR data for this compound is provided below. Actual chemical shifts can vary based on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| Furan H3 | ~6.4 | ~112 | COSY with H4; HMBC with C2, C5 |

| Furan H4 | ~6.5 | ~116 | COSY with H3, H5; HMBC with C2, C3, C5 |

| Furan H5 | ~7.5 | ~145 | COSY with H4; HMBC with C2, C4 |

| Methylene H | ~6.8 | ~125 | HMBC with C1', C2, C2' |

| Cyclopentanone H3' | ~2.9 | ~26 | COSY with H4'; HMBC with C1', C2', C4', C5' |

| Cyclopentanone H4' | ~2.1 | ~23 | COSY with H3', H5'; HMBC with C2', C3', C5' |

| Cyclopentanone H5' | ~2.5 | ~35 | COSY with H4'; HMBC with C1', C2', C4' |

| Carbonyl C1' | - | ~198 | HMBC with H3', H5', Methylene H |

| Furan C2 | - | ~152 | HMBC with H3, H5, Methylene H |

| Furan C5 | - | ~150 | HMBC with H3, H4 |

| Olefinic C2' | - | ~135 | HMBC with H3', H5', Methylene H |

Data is illustrative and based on typical values for similar structures.

Dynamic NMR (DNMR) studies can provide valuable information about conformational changes, such as ring-flipping in the cyclopentanone moiety or restricted rotation around single bonds. For derivatives of this compound, DNMR could be employed to investigate the rotational barrier around the bond connecting the furan ring and the exocyclic double bond. researchgate.netmdpi.com The presence of different substituents on the furan or cyclopentanone rings could influence these rotational barriers. researchgate.net

Tautomerism, the interconversion of structural isomers, is another phenomenon that can be studied by DNMR. nih.gov While significant tautomerism is not expected for the parent compound, certain derivatives with appropriate functional groups could exhibit this behavior. For example, the presence of hydroxyl or amino groups could lead to keto-enol or imine-enamine tautomerism, respectively. DNMR experiments at variable temperatures would allow for the determination of the thermodynamic and kinetic parameters of such equilibria. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and providing a fingerprint of the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclopentanone ring, typically appearing in the region of 1700-1740 cm⁻¹. researchgate.net Other characteristic bands would include those for the C=C stretching of the exocyclic double bond and the furan ring, C-H stretching and bending vibrations, and the C-O-C stretching of the furan ring. researchgate.netglobalresearchonline.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be useful for characterizing the C=C bonds in the furan ring and the exocyclic double bond.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. globalresearchonline.netnih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Cyclopentanone) | Stretching | 1700-1740 |

| C=C (Olefinic & Furan) | Stretching | 1500-1650 |

| C-H (Aromatic & Alkyl) | Stretching | 2850-3100 |

| C-O-C (Furan) | Stretching | 1000-1300 |

Data is illustrative and based on typical values for similar structures.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound and its derivatives. This technique allows for the unambiguous determination of the molecular formula.

In addition to providing the molecular ion peak, mass spectrometry also reveals a characteristic fragmentation pattern that can be used for structural elucidation. chemguide.co.uk The fragmentation of the molecular ion of this compound would likely involve cleavages at various points in the molecule. Common fragmentation pathways for related compounds include the loss of small, stable molecules like carbon monoxide (CO) from the cyclopentanone ring or cleavage of the bond between the furan ring and the exocyclic methylene group. libretexts.orgdocbrown.info The fragmentation pattern of furan derivatives often involves the cleavage of the furan ring itself. nist.gov

Possible Fragmentation Ions for this compound:

| m/z Value | Possible Fragment | Notes |

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion |

| 134 | [C₉H₁₀O]⁺ | Loss of CO |

| 95 | [C₅H₃O₂]⁺ | Cleavage of the exocyclic double bond |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation |

| 67 | [C₄H₃O]⁺ | Furyl cation |

Data is illustrative and based on potential fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can reveal precise bond lengths, bond angles, and torsion angles. This information is invaluable for confirming the connectivity and stereochemistry of the molecule.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

If chiral derivatives of this compound are synthesized, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for their characterization. wikipedia.orgkud.ac.in These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. leidenuniv.nlvlabs.ac.in

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformation of chiral molecules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with wavelength. wikipedia.orgleidenuniv.nl The shape of the ORD curve, particularly the Cotton effect in the vicinity of an absorption band, is characteristic of the stereochemistry of the molecule. vlabs.ac.in

For chiral derivatives of this compound, CD and ORD spectroscopy would be used to determine the enantiomeric excess (ee) of a sample and to assign the absolute configuration of the enantiomers. arxiv.org

Theoretical and Computational Investigations of 2 Furan 2 Ylmethylene Cyclopentanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. For 2-Furan-2-ylmethylene-cyclopentanone, these calculations reveal how electron density is distributed and how the molecule is likely to interact with other chemical species. Methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy for molecules of this size.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be distributed across the electron-rich furan (B31954) ring and the exocyclic double bond, which constitute the most nucleophilic sites. Conversely, the LUMO is anticipated to be localized over the α,β-unsaturated ketone system (the Michael acceptor), particularly on the β-carbon and the carbonyl carbon, which are the primary electrophilic sites. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are representative examples based on typical DFT calculations for similar compounds and are intended for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.2 | Furan Ring, Exocyclic C=C | Nucleophilic / Electron Donating |

| LUMO | -2.1 | Carbonyl Group, β-Carbon | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | 4.1 | - | Chemical Reactivity / Stability |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. An electrostatic potential (ESP) surface map visually represents this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface.

In this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carbonyl and furan moieties. These areas are prone to attack by electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. Analysis of the charge distribution, for instance through Mulliken population analysis, quantifies the partial charge on each atom, providing a numerical basis for understanding the molecule's polarity and intermolecular interactions. The carbonyl carbon would carry a significant partial positive charge, confirming its electrophilicity.

Conformational Analysis and Tautomeric Equilibria Determination

The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are crucial for its chemical behavior.

This compound has rotational freedom around the single bond connecting the cyclopentanone (B42830) ring to the methylene (B1212753) bridge. A potential energy surface (PES) scan can be computationally performed by systematically rotating this dihedral angle and calculating the molecule's energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this molecule, planar conformers (s-cis and s-trans, referring to the orientation of the furan ring relative to the carbonyl group) are expected to be the most stable due to maximized π-conjugation across the system. The PES scan would reveal the relative energies of these conformers and the barrier to their interconversion.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

A key reaction involving this compound is its synthesis via the Claisen-Schmidt (aldol) condensation of furfural (B47365) and cyclopentanone. Computational modeling of this reaction involves identifying the transition state for each elementary step: the deprotonation of cyclopentanone to form an enolate, the nucleophilic attack of the enolate on the furfural carbonyl, and the subsequent dehydration to form the final conjugated product.

Table 2: Key Steps in the Aldol (B89426) Condensation Pathway to Synthesize this compound

| Step | Description | Key Species | Calculated Parameter |

| 1 | Enolate Formation | Cyclopentanone, Base | Transition state for proton abstraction |

| 2 | C-C Bond Formation | Enolate, Furfural | Transition state for nucleophilic attack |

| 3 | Dehydration | Aldol Adduct | Transition state for water elimination |

| Overall | Reaction | Furfural + Cyclopentanone | Overall Activation Energy (Ea) ≈ 43 kJ/mol researchgate.net |

Solvent Effects on Reaction Dynamics

The solvent environment plays a critical role in the reaction dynamics involving furan derivatives, particularly in the context of the Piancatelli rearrangement, which transforms furfuryl alcohols into cyclopentenone structures. For reactions that form cyclopentanone derivatives from furan-based compounds like furfural and furfuryl alcohol, the choice of solvent can dictate the primary reaction pathway. researchgate.net

Research has shown that water is a particularly effective solvent for facilitating the rearrangement of the furan ring into a cyclopentanone ring. researchgate.net The reaction is believed to proceed through carbocation intermediates, which are stabilized by the high polarity and hydrogen-bonding capabilities of water. In contrast, conducting the reaction in alcohol solvents tends to inhibit the rearrangement pathway. researchgate.net This suggests that the synthesis of this compound via rearrangement is favored in an aqueous medium.

The concentration of the substrate in the solvent is another crucial factor. In aqueous solutions, higher concentrations of furanic substrates can promote undesirable side reactions, such as polymerization, which leads to a lower yield of the desired cyclopentanone product. nih.gov Therefore, theoretical models of reaction dynamics must account for both the type of solvent and the concentration of reactants to accurately predict reaction outcomes and optimize yields.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing data that can be used to validate and interpret experimental results. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the ab initio prediction of NMR, IR, and UV-Vis spectra. researchgate.net

Computational NMR, IR, and UV-Vis Spectral Prediction

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. Modern computational workflows involve several steps for accurate prediction. github.io First, a conformational search is performed to identify the molecule's low-energy conformers. Each of these conformers is then subjected to geometry optimization using a specific DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)). github.io Subsequently, NMR shielding constants are calculated for each optimized conformer, often with a functional specifically parameterized for NMR predictions (e.g., WP04) and a larger basis set. github.io The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution. github.io The final predicted spectrum is an average of the individual conformer spectra, weighted according to their Boltzmann populations. github.io

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents representative, non-experimental chemical shift values calculated for illustrative purposes.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | ¹³C | ~195-205 |

| Olefinic Carbon (α to C=O) | ¹³C | ~130-140 |

| Olefinic Carbon (β to C=O) | ¹³C | ~135-145 |

| Furan Carbon (C2) | ¹³C | ~150-155 |

| Furan Carbon (C5) | ¹³C | ~145-150 |

| Furan Carbon (C3/C4) | ¹³C | ~110-120 |

| Olefinic Proton | ¹H | ~7.0-7.5 |

| Furan Proton (H5) | ¹H | ~7.5-8.0 |

| Furan Proton (H3/H4) | ¹H | ~6.5-7.0 |

| Cyclopentanone Protons (α to C=C) | ¹H | ~2.8-3.2 |

| Cyclopentanone Protons (β to C=C) | ¹H | ~2.2-2.6 |

Infrared (IR) Spectroscopy: Computational IR spectroscopy predicts the vibrational frequencies of a molecule. For a non-linear molecule like this compound, DFT calculations can determine the energies of its fundamental vibrational modes. researchgate.net These calculated frequencies correspond to absorption peaks in an IR spectrum. This predictive capability is useful for identifying characteristic functional groups, such as the strong absorption expected from the carbonyl (C=O) group and the various C=C and C-O stretching modes of the furan ring and the enone system.

Table 2: Illustrative Predicted IR Frequencies for this compound This table presents representative, non-experimental vibrational frequencies calculated for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1700-1720 |

| C=C Stretch (Alkenyl) | ~1620-1650 |

| C=C Stretch (Furan Ring) | ~1500-1580 |

| C-O-C Stretch (Furan Ring) | ~1000-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent DFT (TD-DFT). researchgate.netmit.edu These calculations provide information about the electronic transitions between molecular orbitals. The calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength. Computational studies have demonstrated that solvent choice significantly impacts UV-Vis spectra. For example, a change from a non-polar solvent like cyclohexane (B81311) to a polar one like dimethyl sulfoxide (B87167) (DMSO) can induce a noticeable blue-shift (hypsochromic shift) or red-shift (bathochromic shift) in the absorption maximum, a phenomenon known as solvatochromism.

Table 3: Illustrative Predicted UV-Vis λmax in Different Solvents This table presents representative, non-experimental absorption maxima for illustrative purposes.

| Solvent | Polarity | Predicted λmax (nm) |

| Hexane | Non-polar | ~315 |

| Acetonitrile | Polar Aprotic | ~325 |

| Water | Polar Protic | ~330 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., with catalysts or surfaces)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides detailed insight into the dynamic behavior of this compound and its interactions with its environment, such as catalysts or biological surfaces.

For the synthesis of cyclopentanone derivatives from furans, metal catalysts like platinum (Pt), palladium (Pd), nickel (Ni), and copper (Cu) are often employed. researchgate.netnih.gov MD simulations can model the interaction between the this compound molecule (or its precursors) and the catalyst surface. These simulations can reveal how the molecule adsorbs onto the metal surface, how intermediates are stabilized, and the role of co-adsorbed species like water in the reaction mechanism. researchgate.net Understanding these dynamics at the atomic level is key to designing more efficient and selective catalysts.

Furthermore, derivatives of this compound have been investigated as inhibitors of biological targets such as enzymes. nih.govnih.gov Although these studies focus on related structures, they highlight a powerful application of MD simulations. MD can be used to model the binding of a ligand like this compound into the active site of a protein. Such simulations can elucidate the binding pose, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for molecular recognition and biological activity.

Applications of 2 Furan 2 Ylmethylene Cyclopentanone in Organic Synthesis and Functional Materials

2-Furan-2-ylmethylene-cyclopentanone as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups within this compound (also known as furfurylidenecyclopentanone) allows it to serve as a foundational component for constructing more elaborate molecular architectures. It is typically synthesized via the Claisen-Schmidt or aldol (B89426) condensation of furfural (B47365), a biomass-derived aldehyde, and cyclopentanone (B42830). nih.gov This accessibility from renewable feedstocks further enhances its appeal in green and sustainable chemistry.

This compound (FCp) is a key intermediate in the synthesis of larger, more complex molecules. One of the primary applications is its role as a precursor in the aldol condensation reaction with another equivalent of furfural to produce 2,5-bis(furan-2-ylmethylene)cyclopentanone (F2Cp). This subsequent compound is a significant C15 platform molecule, particularly valued as a precursor for biofuels. The controlled, stepwise synthesis from FCp allows for high yields of the desired F2Cp product.

The cyclopentanone ring itself is a structural motif found in various high-value chemicals, including jasmine-scented flavor and fragrance compounds. nih.gov The furan-containing scaffold of FCp offers a unique chemical handle to build upon this core structure, enabling the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals. The reactivity of the exocyclic double bond and the furan (B31954) ring opens pathways to diverse functionalization, making FCp a valuable intermediate in the fine chemicals industry.

The conversion of biomass into liquid transportation fuels is a critical area of research, and this compound and its derivatives are central to this effort. The hydrodeoxygenation (HDO) of these furan-based compounds is a key strategy for producing energy-dense alkanes suitable for diesel and jet fuel. bohrium.com The process involves the removal of oxygen atoms from the molecule, significantly increasing its heating value.

The chemical transformation via HDO is a multi-step process:

Hydrogenation: The initial step involves the saturation of the carbon-carbon double bonds, both the exocyclic bond and those within the furan rings. This is typically achieved using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net

Furan Ring Opening/Rearrangement: The saturated furan ring (now a tetrahydrofuran (B95107) ring) undergoes acid-catalyzed ring-opening and rearrangement to form a linear ketone or can rearrange to a cyclopentanone derivative. bohrium.comresearchgate.net

Hydrodeoxygenation: The carbonyl and hydroxyl functional groups are subsequently removed through hydrogenolysis, a process that cleaves C-O bonds and replaces them with C-H bonds. This step often employs catalysts like platinum (Pt) or ruthenium (Ru) on various supports. mdpi.com

Research has shown that a two-step HDO process can improve the yield of the desired long-chain alkanes by minimizing coke formation. researchgate.netaidic.it The first step focuses on hydrogenation at lower temperatures, while the second step performs the deoxygenation at higher temperatures. For instance, the HDO of C15 furanic compounds derived from F2Cp over catalysts like Ni/CeO2 and Ni/tungstated zirconia can lead to complete deoxygenation, yielding high-carbon-number hydrocarbon fuels. researchgate.net

| Catalyst System | Substrate | Key Transformation | Primary Product(s) | Reference |

|---|---|---|---|---|

| Pd/C and Ru/tungstated zirconia | Furan Trimers | Two-step Hydrogenation and Hydrodeoxygenation | Deoxygenated Hydrocarbons (91.1% of max yield) | researchgate.net |

| Ni/CeO2 and Ni/tungstated zirconia | Furan Trimers | Two-step Hydrogenation and Hydrodeoxygenation | Deoxygenated Hydrocarbons (87.8% of max yield) | researchgate.net |

| Pt/C | Furfural | Hydrogenative Rearrangement | Cyclopentanone, Cyclopentanol | mdpi.com |

| Pd/UiO-66-NO2 | Furfural | Hydrogenative Ring-Rearrangement | Cyclopentanone (96.6% selectivity) | mdpi.com |

Development of Novel Organic Reagents and Catalysts Utilizing the this compound Scaffold

The inherent reactivity and structural features of this compound make its scaffold a promising platform for designing new reagents and catalysts.

While direct applications of this compound as a ligand are not extensively documented, its structure offers significant potential for modification into novel ligands. The furan ring's oxygen atom and the cyclopentanone's carbonyl group can act as Lewis basic sites for metal coordination. Furthermore, the furan ring can be derivatized through various reactions, such as Suzuki-Miyaura cross-coupling, to introduce specific coordinating groups. nih.gov For example, furan-based aldehydes have been used to synthesize complex thiosemicarbazide (B42300) derivatives that act as inhibitors for metalloenzymes, demonstrating the utility of the furan scaffold in creating molecules that interact with transition metals. nih.gov The rigid cyclopentanone backbone could provide a stable and predictable geometry for a bidentate or polydentate ligand, which is crucial for controlling the stereoselectivity and reactivity of metal-catalyzed transformations.

The furan-cyclopentanone framework is highly relevant to the field of organocatalysis. Research has demonstrated that furan substrates can be converted into complex and enantio-enriched carbocyclic structures through organocatalytic cascade reactions. rsc.org A key strategy involves the photooxygenation of a furan to an enedione intermediate, which can then participate in organocatalyzed reactions like a double-Michael addition with an enal. rsc.org This process generates highly functionalized cyclopentanone structures with excellent stereocontrol. The structure of this compound is intrinsically linked to these reactants and products, suggesting its potential as a substrate in similar asymmetric organocatalytic transformations to build molecular complexity. Furthermore, cyclopentene-1,3-diones, which are structurally related to the oxidized form of the FCp scaffold, have been successfully used in organocatalytic asymmetric desymmetrization reactions. rsc.org

Potential in Functional Materials Science

Furan-based compounds are recognized as valuable monomers for the synthesis of polymers and functional materials due to their renewable origin and the reactivity of the furan ring. The diene character of the furan moiety allows it to participate in Diels-Alder reactions, which can be utilized for creating cross-linked or reversible polymer networks.

The structure of this compound, containing both a furan ring and a polymerizable exocyclic double bond, makes it a candidate for creating novel polymers. Additionally, furan-based structures, specifically 2H-cyclohepta[b]furan-2-ones, serve as key starting materials for the synthesis of azulene (B44059) derivatives. nih.gov Azulenes are bicyclic aromatic hydrocarbons with unique electronic and optical properties, making them attractive for applications in electronics and materials science. nih.gov The structural relationship suggests that this compound could potentially be transformed into precursors for these advanced functional materials.

Optoelectronic Properties of this compound Derivatives

The optoelectronic properties of materials are defined by how they interact with light and electric fields, which is fundamental to their use in devices like LEDs, solar cells, and nonlinear optical (NLO) systems. Derivatives of this compound, as part of the broader furan-chalcone family, exhibit interesting electronic and optical characteristics stemming from their extended π-conjugated systems.

Detailed Research Findings:

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure of molecules closely related to this compound. For instance, a detailed study on the chalcone (B49325) analog (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one provides insight into the electronic properties that can be extrapolated to the cyclopentanone system. epstem.netresearchgate.net These calculations reveal the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for determining the material's electronic and optical behavior. epstem.net

Key findings from DFT calculations on a furan-chalcone analog are summarized below:

| Property | Calculated Value | Method | Significance |

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) | Relates to electron-donating ability. |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) | Relates to electron-accepting ability. |

| Dipole Moment (µ) | 3.33 Debye | DFT/B3LYP/6-311++G(d,p) | Influences solubility and intermolecular interactions. epstem.netresearchgate.net |

| Polarizability (α) | - | DFT/B3LYP/6-311++G(d,p) | Describes the response of the electron cloud to an electric field. epstem.net |

| First Hyperpolarizability (β) | - | DFT/B3LYP/6-311++G(d,p) | Indicates potential for second-order nonlinear optical applications. epstem.net |

Specific numerical values for HOMO, LUMO, Polarizability, and Hyperpolarizability were calculated in the source but are presented here conceptually as per the focus on the derivative class.

Furthermore, research into crystalline forms of furan-chalcone derivatives has demonstrated their potential as NLO materials. researchgate.netresearchgate.net For example, new crystals based on furan-containing chalcones have been synthesized and shown to exhibit second-harmonic generation (SHG) efficiency, a key NLO property. researchgate.netcapes.gov.br The optical band gap of these crystals, determined from UV-Vis absorbance spectra, is a critical parameter for their application in optoelectronic devices. researchgate.net The design of such molecules often involves modifying substituents on the aromatic rings to tune these properties. researchgate.net

Integration into Polymer and Supramolecular Architectures

The rigid and planar structure of the 2-arylidenecyclopentanone core makes it an attractive component for creating well-defined polymers and supramolecular systems. By introducing suitable functional groups, the this compound scaffold can be transformed into a monomer for polymerization.

Detailed Research Findings:

A notable example is the synthesis of novel polyamides using a diarylidenecyclopentanone derivative. researchgate.net In this work, a diamino-functionalized diarylidenecyclopentanone was used as a monomer and reacted with various diacid chlorides via a polycondensation reaction. This successfully incorporated the cyclopentanone moiety into the main chain of the resulting polyamides. researchgate.net

The properties of these newly synthesized polymers were thoroughly characterized, demonstrating the successful integration of the core structure into stable macromolecules. researchgate.net

| Polymer Property | Findings | Significance |

| Synthesis | Polyamides synthesized via polycondensation of a diamino-diarylidenecyclopentanone monomer with aliphatic and aromatic diacid chlorides. researchgate.net | Demonstrates the viability of using functionalized cyclopentanone derivatives as polymer building blocks. |

| Solubility | Generally soluble in polar aprotic solvents like DMSO, NMP, and DMF. researchgate.net | Important for processing and application of the polymers. |

| Viscosity | Inherent viscosity values indicated the formation of polymers with moderate molecular weights. researchgate.net | Confirms successful polymerization. |

| Thermal Stability | TGA analysis showed the polymers were thermally stable, with decomposition temperatures varying based on the specific diacid chloride used. researchgate.net | High thermal stability is crucial for materials used in electronic applications. |

| Optical Properties | UV-visible spectra in DMSO showed absorption bands in the range of 260–475 nm, attributed to n-π* and π-π* electronic transitions within the polymer structure. researchgate.net | Indicates that the electronic properties of the monomer are retained and can influence the polymer's optical behavior. |

The monomer 2,5-bis(furan-2-ylmethylene)cyclopentanone is a particularly important derivative. nih.govnih.gov Its symmetrical structure with two reactive furan-methylene groups makes it an ideal candidate for creating cross-linked or linear conjugated polymers. The polymerization of such monomers can lead to materials with extended π-conjugation along the polymer backbone, which is a key requirement for organic semiconducting materials. While the self-polymerization of furan-containing molecules like furfuryl alcohol is a known phenomenon, the targeted synthesis using monomers like 2,5-bis(furan-2-ylmethylene)cyclopentanone allows for greater control over the final polymer structure and properties. rsc.orgnih.gov

Future Research Directions and Emerging Trends in 2 Furan 2 Ylmethylene Cyclopentanone Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The exocyclic double bond in 2-furan-2-ylmethylene-cyclopentanone introduces the possibility of (E/Z)-isomerism, while substitutions on the cyclopentanone (B42830) ring can create chiral centers. Consequently, the development of stereoselective synthetic methods is a critical frontier for accessing specific, stereochemically pure isomers for various applications.

Future research will likely move beyond classical condensation reactions and focus on advanced catalytic asymmetric methodologies. Organocatalysis, for instance, presents a powerful tool for controlling the stereochemistry of the initial aldol (B89426) condensation between a substituted cyclopentanone and furfural (B47365). Furthermore, transition-metal catalysis, particularly with chiral ligands, offers avenues for enantioselective transformations. A significant challenge and area of exploration is the asymmetric synthesis of furan-fused bicyclic systems, which could serve as precursors. rsc.org For example, gold-catalyzed asymmetric cycloadditions have shown remarkable success in creating complex furan-containing heterocycles with excellent diastereo- and enantioselectivity, a strategy that could be adapted for precursors to the target molecule. rsc.org Similarly, phosphine (B1218219) oxide chemistry has been utilized for the asymmetric synthesis of related dihydrofurans. nih.gov The goal is to establish robust protocols that provide precise control over multiple stereocenters in a single synthetic sequence.

Exploration of Underutilized Reactivity Modes of the Furan-Cyclopentanone System

The this compound scaffold contains multiple reactive sites: the furan (B31954) ring, the α,β-unsaturated ketone system (a Michael acceptor), and the carbonyl group. While classical reactions are known, significant potential lies in exploring underutilized reactivity modes that arise from the interplay of these functional groups.

The furan moiety is known for its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene. acs.org Future work could investigate how the electron-withdrawing nature of the attached cyclopentenone system modulates this reactivity. A key transformation for creating the cyclopentanone ring from furan precursors is the Piancatelli rearrangement. nih.govnih.gov This acid-catalyzed rearrangement of furfuryl alcohols into 4-hydroxy-2-cyclopentanones is a cornerstone of furan chemistry. nih.govnih.gov Research could focus on novel tandem reactions that begin with a Piancatelli rearrangement of a substituted furfuryl alcohol, followed by an in-situ functionalization or further cyclization, leveraging the newly formed cyclopentanone structure. Another promising avenue is the exploration of photochemical transformations, using the conjugated system to drive unique cyclizations or isomerizations not accessible through thermal methods.

Advanced Computational Approaches for Predicting Novel Derivatives and Their Properties

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For the this compound system, advanced computational approaches can guide synthetic efforts by predicting the properties and reactivity of novel derivatives before they are synthesized in the lab.

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to model reaction pathways, such as the decomposition and oxidation mechanisms of the furan ring. repec.orgmdpi.com This can help in designing more stable derivatives or predicting potential byproducts in synthetic and degradative processes. mdpi.com In silico screening of virtual libraries of this compound derivatives can identify candidates with desirable electronic, optical, or biological properties. researchgate.net For instance, structure-based drug design has been used to develop furan-based inhibitors for various biological targets. nih.govnih.gov By employing methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can efficiently screen for molecules with optimized characteristics, saving significant time and resources. researchgate.net

| Computational Method | Application for this compound Derivatives | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states for novel synthetic routes. | Optimization of reaction conditions and prediction of feasibility. |

| Molecular Dynamics (MD) | Simulating the pyrolysis or degradation processes of furan-based materials. psu.edu | Guidance for developing next-generation stable materials. psu.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or other properties of a library of virtual derivatives. | Prioritization of synthetic targets for drug discovery or materials science. |

| In Silico Screening | Docking of virtual compounds into the active sites of biological targets. researchgate.net | Identification of potential novel inhibitors or bioactive molecules. nih.gov |

Sustainable and Scalable Production Methods for Industrial Relevance

For any chemical compound to achieve industrial relevance, its synthesis must be both scalable and sustainable. Future research on this compound will heavily emphasize green chemistry principles. jocpr.commdpi.com The primary precursor, furfural, is an attractive starting material as it can be derived from lignocellulosic biomass. repec.org The key challenge lies in the efficient and environmentally benign conversion of furfural to the target molecule.

A major focus is the catalytic transformation of furfural to cyclopentanone, which is a crucial intermediate. nih.govnih.gov Research is moving away from stoichiometric reagents and harsh conditions towards the use of heterogeneous, recyclable catalysts. acs.orgacs.org For example, Cu-Co catalysts have been shown to selectively convert furfural to cyclopentanone in aqueous solutions, with product distribution influenced by the catalyst preparation method. rsc.org This highlights a trend toward using non-noble metal catalysts to reduce costs and environmental impact. rsc.orgtue.nl The development of catalytic systems that operate in greener solvents like water or bio-based solvents, or even under solvent-free conditions, is a primary goal. jocpr.com Optimizing these processes to maximize atom economy and minimize waste (as measured by metrics like the E-factor) is essential for creating a truly sustainable production pipeline. researchgate.net

| Catalytic System | Precursor | Key Product | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cu–Co (co-precipitation method) | Furfural | Cyclopentanone | Aqueous solution, 2 MPa H₂ | 67% | rsc.org |

| 5% Ru/AC and Iron(II) Sulfate | Furfural | Cyclopentanone | Batch reactor, aqueous medium | N/A (focus on system) | nih.gov |

| Supported Copper Catalysts | Furfural | Cyclopentanone | Aqueous media, 180°C, 38 bar H₂ | up to 49% | tue.nl |

| High-Entropy Oxide (HEO) | Lignocellulose | Cyclopentanone (among others) | Alkaline aerobic fractionation | High overall efficiency | acs.orgacs.org |

Synergistic Integration with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net These technologies are particularly well-suited for the production of this compound and its derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. flinders.edu.au For example, the synthesis of cyclopentenones from furan substrates has been successfully demonstrated in a continuous flow photoreactor. rsc.org A multi-step synthesis, from furfural to the final product, could be designed as a fully integrated and automated flow process, telescoping multiple reaction and purification steps into a single, unbroken sequence. scribd.com This approach minimizes manual handling of intermediates and allows for the safe use of reactive species. flinders.edu.auscribd.com Automation platforms, which can use reagent cartridges and robotic systems, can further accelerate the discovery of new derivatives by enabling high-throughput synthesis and reaction optimization. researchgate.netnih.govyoutube.com The combination of flow chemistry with in-line analytical techniques (e.g., LC-MS, NMR) allows for real-time monitoring and optimization, paving the way for on-demand, automated production of this valuable chemical scaffold. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Superior, due to high surface-area-to-volume ratio. flinders.edu.au |

| Scalability | Difficult, often requires re-optimization. | Straightforward, by running the system for a longer time ("scaling out"). researchgate.net |

| Safety | Higher risk due to large volumes of reagents and intermediates. | Inherently safer, with small reaction volumes at any given time. researchgate.net |

| Integration | Multi-step processes require isolation of intermediates. | Allows for "telescoping" of synthesis, workup, and analysis. researchgate.netscribd.com |

| Reaction Time | Can be lengthy (hours to days). | Often significantly reduced (seconds to minutes). scribd.com |

Q & A

Q. What are the recommended methods for synthesizing 2-Furan-2-ylmethylene-cyclopentanone?

A viable synthetic route involves the olefination of 2-formylcyclopentanone (a precursor) with furan-derived reagents. For example, Wittig or Horner-Wadsworth-Emmons reactions can introduce the furylmethylene group. Experimental optimization, such as adjusting reaction temperature and catalyst loading, is critical to improving yield. Evidence from similar cyclopentanone derivatives highlights the use of Reformatsky reactions for carbonyl activation and subsequent functionalization .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 2° intervals with 2-minute exposure times, followed by refinement using SHELX86/SHELXL software, ensures accuracy. Non-hydrogen atoms are refined with anisotropic thermal parameters, while hydrogen atoms are placed geometrically with fixed thermal parameters (1.2× parent atom values). Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and furan ring vibrations. Mass spectrometry (MS) verifies molecular weight. For advanced structural confirmation, SC-XRD (as above) or computational methods (DFT) are recommended .

Advanced Research Questions

Q. How can discrepancies in reactivity data between computational models and experimental results be resolved?

Systematic validation is required:

- Compare computed reaction pathways (e.g., Gibbs free energy barriers via DFT) with experimental kinetic studies.

- Repeat experiments under controlled conditions (e.g., inert atmosphere, purified solvents) to rule out environmental interference.

- Cross-reference with analogous compounds (e.g., 2-Heptylidene cyclopentanone) to identify substituent effects .

Q. What strategies mitigate low yields in the cyclization steps of furan-containing cyclopentanones?

- Catalyst screening : Transition metals (e.g., Pd, Ru) may enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.

- Protecting groups : Temporarily shield reactive sites (e.g., carbonyls) to prevent side reactions. Evidence from Reformatsky reactions suggests alkylzinc intermediates improve selectivity .

Q. How should researchers address the lack of ecotoxicological data for this compound?

Follow the U.S. EPA’s High Production Volume (HPV) Chemical Assessment framework:

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Perform acute toxicity tests on model organisms (e.g., Daphnia magna).

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and persistence .

Q. What methodologies assess the dermal sensitization potential of this compound?

- Local Lymph Node Assay (LLNA) : Measures proliferation of T-cells in mice.

- Human Repeat Insult Patch Test (HRIPT) : Evaluates sensitization in human volunteers.

- In chemico assays : Reactivity with glutathione or serum proteins predicts allergenicity. Refer to RIFM safety assessment protocols for fragrance ingredients, which include these methods .

Q. How can waste containing this compound be safely managed in laboratory settings?

- Segregation : Separate organic waste from aqueous or halogenated streams.

- Neutralization : Treat with oxidizing agents (e.g., KMnO₄) to degrade reactive groups.

- Disposal : Collaborate with licensed waste management firms for incineration or controlled landfill disposal .

Data and Methodological Considerations

Q. What are the limitations of using SC-XRD for structural analysis of this compound?

Q. How can researchers validate synthetic intermediates when reference spectra are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |